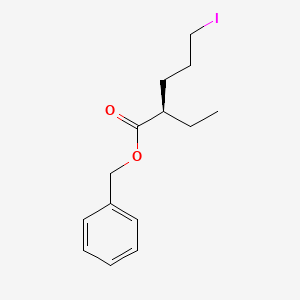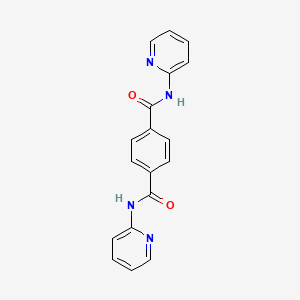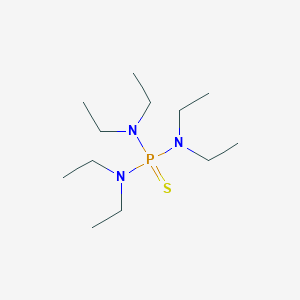
Phosphorothioic triamide, hexaethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic triamide, hexaethyl- is a chemical compound with the molecular formula C12H30N3PS. It is known for its applications in various fields, including organic synthesis and industrial processes. This compound is characterized by its unique structure, which includes a phosphorus atom bonded to three nitrogen atoms and one sulfur atom, with ethyl groups attached to the nitrogen atoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphorothioic triamide, hexaethyl- can be synthesized through several methodsThe reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of phosphorothioic triamide, hexaethyl- often involves large-scale reactors where the reactants are combined and heated to specific temperatures. The process may include steps such as distillation and purification to achieve high purity levels of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorothioic triamide, hexaethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioic acid derivatives.
Reduction: It can be reduced to produce phosphorothioic triamide derivatives with different substituents.
Substitution: The ethyl groups attached to the nitrogen atoms can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various alkylating agents. The reactions typically occur under controlled conditions, including specific temperatures and solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphorothioic acid derivatives, while substitution reactions can produce a wide range of phosphorothioic triamide derivatives .
Wissenschaftliche Forschungsanwendungen
Phosphorothioic triamide, hexaethyl- has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of phosphorothioic triamide, hexaethyl- involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions by donating electrons to electrophilic centers. This property makes it useful in organic synthesis and other chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethylphosphoramide: Similar in structure but with methyl groups instead of ethyl groups.
N,N,N’,N’,N’‘,N’'-Hexaethylphosphoric triamide: Another related compound with similar applications.
Uniqueness
Phosphorothioic triamide, hexaethyl- is unique due to the presence of sulfur in its structure, which imparts distinct chemical properties compared to its oxygen-containing analogs. This uniqueness makes it valuable in specific chemical reactions and industrial applications .
Eigenschaften
CAS-Nummer |
4154-77-2 |
|---|---|
Molekularformel |
C12H30N3PS |
Molekulargewicht |
279.43 g/mol |
IUPAC-Name |
N-[bis(diethylamino)phosphinothioyl]-N-ethylethanamine |
InChI |
InChI=1S/C12H30N3PS/c1-7-13(8-2)16(17,14(9-3)10-4)15(11-5)12-6/h7-12H2,1-6H3 |
InChI-Schlüssel |
KZQIAEWHEOWAPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)P(=S)(N(CC)CC)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


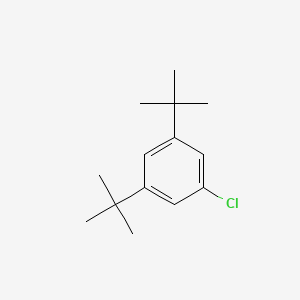
![2-Methoxy-6-{4-[(pyridin-3-ylmethyl)amino]quinazolin-2-yl}phenol](/img/structure/B14168759.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione](/img/structure/B14168761.png)
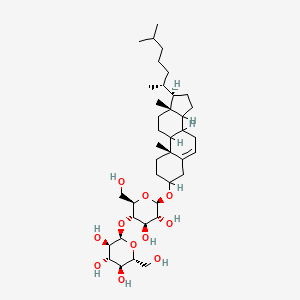
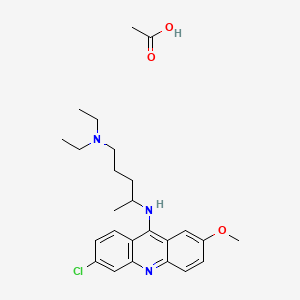


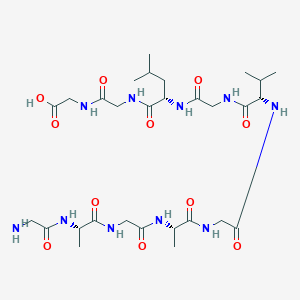
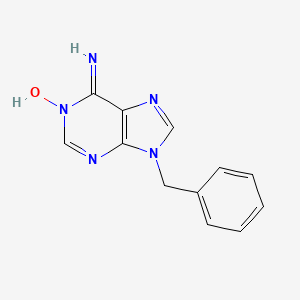

![{[2,6-Bis(3-methylbut-2-en-1-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14168817.png)
